Gastrin I (1-14), human

Gastrointestinal Physiology Receptor Pharmacology Acid Secretion

Variability in gastrin fragment activity can compromise organoid culture and receptor pharmacology studies. Gastrin I (1-14), human (CAS 100940-57-6), is a precisely defined 14-amino acid N-terminal fragment that eliminates this inconsistency. - Functions as a high-potency CCK2 receptor agonist; stimulates acid secretion in parietal cells (EC50=6.2 pM) and histamine release from ECL cells (EC50=0.014 nM). - Optimized for organoid media at 10 nM, supporting gastric stem cell proliferation with batch-to-batch consistency. - Provides a cost-effective, validated alternative to full-length gastrin without compromising experimental sensitivity.

Molecular Formula C₇₉H₁₀₀N₁₆O₂₇
Molecular Weight 1705.73
CAS No. 100940-57-6
Cat. No. B612673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrin I (1-14), human
CAS100940-57-6
Molecular FormulaC₇₉H₁₀₀N₁₆O₂₇
Molecular Weight1705.73
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7
InChIInChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gastrin I (1-14) (Human) Overview


The compound with the sequence H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH (CAS 100940-57-6), commonly referred to as Gastrin I (1-14) (human), is a synthetic 14-amino acid peptide fragment corresponding to the N-terminal portion of the human gastrin I hormone [1]. It functions as an agonist of the cholecystokinin-2 (CCK2/gastrin) receptor and is a key hormonal regulator of gastric acid secretion . This fragment retains the core biological activity of the full-length gastrin peptide and is widely utilized in gastrointestinal physiology research, organoid culture, and as a tool for studying CCK2 receptor signaling .

CCK2/gastrin receptor agonist tool for signaling studies
Supports gastric acid secretion research in gastrointestinal physiology
Reported organoid culture supplement for gastric stem cell models

Why Gastrin I (1-14) Cannot Be Substituted


While several gastrin peptides (e.g., G17, G34, minigastrin) activate the CCK2 receptor, their distinct N-terminal truncations and post-translational modifications confer significant differences in receptor binding kinetics, in vivo half-life, and tissue-specific signaling outcomes [1]. For instance, the presence of a pentaglutamate sequence in minigastrin analogs dramatically alters tumor uptake and renal retention in radionuclide therapy models compared to CCK-based peptides [2]. Similarly, tyrosine sulfation in gastrin I (human) enhances receptor affinity (Kd ~0.3 nM) compared to the unsulfated form (Kd ~10 nM) without altering acid secretory potency . Consequently, using an alternative gastrin fragment without rigorous validation introduces unacceptable variability in experimental results and compromises reproducibility in standardized protocols, such as organoid growth media .

N-terminal truncation differences in other gastrin fragments (G17, G34) may alter receptor binding kinetics and signaling selectivity.

Post-translational modifications (e.g., tyrosine sulfation) can shift receptor affinity and tissue uptake in research models compared to unsulfated forms.

Organoid culture protocols may require specific gastrin fragment validation; substitution without confirmation may affect experimental reproducibility.

Gastrin I (1-14) Quantitative Comparison


Acid Secretion Potency vs. Full-Length Gastrin I

In functional assays using gastric epithelial cells, the EC50 for stimulation of gastric acid secretion by Gastrin I (1-14) is reported to be 6.2 pM . This value is identical to that of full-length Gastrin I (human) , indicating that the N-terminal 1-14 fragment retains full potency for this key physiological endpoint. This equivalence is critical for researchers seeking a defined, cost-effective fragment that does not compromise on the primary functional readout.

Acid Secretion EC50
Data to verify
6.2 pM (Gastrin I 1-14) vs 6.2 pM (full-length)
Reported comparable EC50 context
Gastric epithelial cell assay; may support acid secretion assay consistency
Gastrointestinal Physiology Receptor Pharmacology Acid Secretion

Histamine Secretion Potency vs. Full-Length Gastrin

The compound stimulates histamine secretion from gastric epithelial cells with an EC50 of 0.014 nM . This value is consistent with the potency observed for the full-length Gastrin I (human) peptide . This activity is central to the indirect mechanism of gastric acid stimulation via enterochromaffin-like (ECL) cells.

Histamine Release EC50
Data to verify
0.014 nM (Gastrin I 1-14) vs 0.014 nM (full-length)
Reported histamine release potency context
ECL cell assay; supports histamine pathway research
Histamine Release ECL Cell Biology Gastric Physiology

Purity and Formulation Advantages

Commercial preparations of Gastrin I (1-14) (human) are available with HPLC purity exceeding 98% . The compound is commonly supplied as a trifluoroacetate (TFA) salt, which enhances its solubility in aqueous buffers to at least 11.11 mg/mL in water (with pH adjustment) and 100 mg/mL in DMSO [1]. In contrast, the non-salt form or other gastrin fragments may exhibit lower purity specifications or require more complex solubilization protocols, impacting experimental reproducibility and ease of use.

Purity & Formulation
Reported
>98% HPLC purity; 11.11 mg/mL in H2O (TFA salt)
Formulation specification review
TFA salt form may support aqueous solubility
Peptide Synthesis Formulation Chemistry Research Reagents

Validated Use in Organoid Culture

Gastrin I (1-14) is explicitly validated as a key supplement in organoid growth medium (OGM) for patient-derived organoids (PDOs) and as a component of gastric cancer stem/progenitor cell (GCSPC) medium for tumorsphere culture . This specific application is a differentiating factor compared to longer gastrin forms (e.g., G34, G17) or sulfated variants, which may not have the same established track record or defined concentration ranges (often 10 nM) in these advanced 3D culture systems .

Organoid Culture Use
Class-level / Data to verify
Explicitly listed in OGM and GCSPC medium
Protocol-specific application context
Supports gastric organoid and tumorsphere culture
Organoid Culture Stem Cell Biology Gastric Cancer Research

Gastrin I (1-14) Research Applications


Gastric Acid Secretion and Parietal Cell Function Assays

Use Gastrin I (1-14) as a potent and cost-effective agonist (EC50 = 6.2 pM) for stimulating acid secretion in isolated gastric glands or primary parietal cell cultures . Its functional equivalence to full-length Gastrin I (human) allows for direct substitution without loss of sensitivity, while its defined 14-amino acid sequence ensures batch-to-batch consistency.

CCK2 Receptor Binding and Signaling Studies

Employ this fragment to probe CCK2 receptor pharmacology. The compound binds with high affinity to the receptor and initiates downstream signaling cascades (e.g., PKC, RhoA) . Researchers can leverage its defined structure to study receptor-ligand interactions without the confounding effects of the C-terminal extension present in G17 or G34 .

Gastric Organoid and Cancer Stem Cell Culture

Incorporate Gastrin I (1-14) at 10 nM as a critical component of organoid growth medium (OGM) for establishing and maintaining patient-derived gastric organoids (PDOs) . The compound supports the proliferation of gastric epithelial stem cells and cancer stem/progenitor cells (GCSPCs), making it indispensable for disease modeling and drug screening platforms .

Histamine Release and ECL Cell Function Assays

Utilize Gastrin I (1-14) to stimulate histamine secretion from enterochromaffin-like (ECL) cells with an EC50 of 0.014 nM . This application is ideal for dissecting the indirect pathway of gastrin-induced acid secretion and for screening compounds that modulate ECL cell activity.

Application
Selection Property
Validation Focus
Gastric acid secretion assays
Reported CCK2 agonist activity
Acid secretion endpoint reproducibility review
CCK2 receptor pharmacology
Defined peptide sequence
Receptor-ligand interaction specificity review
Gastric organoid culture
Organoid growth medium component
Protocol compatibility and stem cell proliferation endpoint review
ECL cell histamine release assays
Reported histamine release EC50
Histamine pathway endpoint review

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